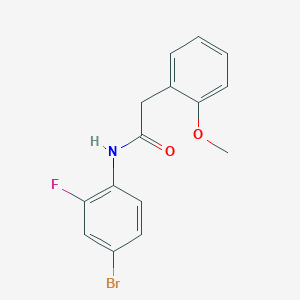

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide

Description

N-(4-Bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide (CAS: 326-66-9) is an acetamide derivative characterized by a 4-bromo-2-fluorophenyl group attached to the nitrogen atom and a 2-methoxyphenyl moiety linked via an acetamide bridge. This compound belongs to a class of molecules where structural variations in aromatic substituents significantly influence physicochemical and biological properties.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrFNO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(16)9-12(13)17/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETAYTNSEDKBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 2-methoxybenzoyl chloride.

Reaction: The 4-bromo-2-fluoroaniline is reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The reaction conditions may be optimized for higher yields and purity, and the purification process may involve more efficient techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide functional group.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, an amine nucleophile would yield an aniline derivative.

Oxidation: Oxidation of the acetamide group can yield the corresponding carboxylic acid.

Reduction: Reduction of the acetamide group can yield the corresponding amine.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Synthetic Routes

- The compound can be synthesized through several methods, typically involving the reaction of 4-bromo-2-fluorophenylamine with acetic anhydride or other acylating agents. The reaction conditions often include the use of bases like pyridine to facilitate the acylation process.

Biological Applications

Antimicrobial Activity

- Research has indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest potential therapeutic applications in treating infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

| Pseudomonas aeruginosa | 50 |

| Bacillus subtilis | 20 |

Anticancer Properties

- The compound has also been investigated for its anticancer effects. Studies have demonstrated its ability to reduce cell viability in various cancer cell lines, such as colon (HT-29) and breast (MDA-MB-231) cancer cells. This reduction is associated with the compound's capacity to induce apoptosis and inhibit cell migration, suggesting its potential role in cancer treatment strategies.

Case Study: Inhibition of Cancer Cell Lines

A study focusing on the effects of this compound on HT-29 and MDA-MB-231 cell lines revealed:

- Significant reduction in cell viability under hypoxic conditions.

- Inhibition of migration in MDA-MB-231 cells.

- Reversal of acidification in the tumor microenvironment at high concentrations.

Pharmaceutical Development

Potential as a Pharmaceutical Intermediate

- Ongoing research is exploring the compound's potential as a pharmaceutical intermediate, particularly in developing new drugs targeting specific biological pathways. Its unique molecular structure may allow it to interact with various biological targets, modulating enzyme activity and cellular functions.

Industrial Applications

Material Development

- This compound is utilized in the development of new materials, particularly in the synthesis of dyes and pigments due to its reactive functional groups that can undergo further derivatization.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (CAS: 24568-11-4)

- Structural Difference : Replaces the 2-fluoro and 2-methoxyphenyl groups with a trifluoroacetyl moiety.

- Impact: The trifluoro group is strongly electron-withdrawing, reducing electron density on the acetamide nitrogen compared to the electron-donating methoxy group in the target compound. This alters reactivity and may affect binding to hydrophobic targets.

N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide (CAS: 379255-25-1)

- Structural Difference : Substitutes the 2-methoxyphenyl group with a chloroacetamide chain.

- This could enhance reactivity in nucleophilic substitution reactions compared to the methoxy-substituted compound .

Heterocyclic and Complex Substituents

2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 5q)

- Structural Difference : Incorporates a benzo[d]oxazole-thiadiazole hybrid system.

- Impact : The heterocyclic framework increases molecular complexity and rigidity, leading to a high melting point (250.2–251.4°C) compared to simpler acetamides. Such structures often exhibit enhanced binding affinity to enzymes or receptors due to π-π stacking and hydrogen bonding .

N-(4-Bromo-2-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide (CAS: 729582-44-9)

- Structural Difference: Features a pyrazolo-pyrimidinone group.

- Impact : The extended conjugated system (C19H13BrFN5O2) likely improves UV absorption properties and target specificity. Such derivatives are explored in kinase inhibition, contrasting with the simpler aromatic acetamides .

Anti-Cancer Acetamides (Compounds 38–40 in )

- Structural Features : Quinazoline-sulfonyl groups linked to methoxyphenyl or piperidinyl substituents.

- Activity : These compounds show IC50 values <100 nM against cancer cell lines (HCT-1, MCF-7). The sulfonyl-quinazoline moiety enhances interactions with ATP-binding pockets in kinases, a mechanism absent in the target compound .

Ani9 ()

- Structural Features: 4-Chloro-2-methylphenoxy and methoxybenzylideneamino groups.

- Activity : Ani9 is a potent TMEM16A inhibitor (IC50: 77 nM) but lacks CFTR/VRAC activity. The target compound’s 2-methoxyphenyl group may confer distinct selectivity profiles due to steric and electronic differences .

N-(4-Bromophenyl)-2-(2-thienyl)acetamide ()

- Structural Features : Thienyl substituent instead of methoxyphenyl.

- Activity : Demonstrates antimycobacterial activity, attributed to the sulfur atom’s role in disrupting bacterial membranes. The target compound’s methoxy group may shift activity toward eukaryotic targets .

Physicochemical Property Comparisons

Structural Conformation and Bonding

highlights bond length variations in N-(4-bromophenyl)acetamide derivatives:

- N–C Bond : 1.347 Å in N-(4-bromophenyl)acetamide vs. 1.30–1.44 Å in analogs.

- C–Br Bond : 1.8907 Å vs. 1.91 Å in related compounds. These subtle differences may influence molecular packing in crystals and intermolecular interactions, affecting solubility and bioavailability .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14BrFNO2

- Molecular Weight : 336.18 g/mol

- CAS Number : 67593-01-4

The compound features a bromo and fluorine substitution on the phenyl rings, which may enhance its biological activity through electronic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions. For example, it has been shown to affect carbonic anhydrase (CA) activity, which plays a critical role in maintaining acid-base balance and facilitating physiological processes .

- Receptor Modulation : It may also bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity:

- Antibacterial Activity : The compound has demonstrated efficacy against various Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : It also exhibits antifungal properties, particularly against Candida albicans, with MIC values between 16.69 to 78.23 µM .

Anticancer Activity

This compound has shown promising results in cancer research:

- Cell Viability Inhibition : Studies have reported that this compound significantly reduces the viability of various cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer), with IC50 values indicating potent anti-proliferative effects .

- Apoptosis Induction : The compound induces apoptosis in cancer cells through mechanisms involving caspase activation (caspase-3 and caspase-8), suggesting a caspase-dependent pathway for cell death .

Case Studies

- Study on Antibacterial Activity :

- Anticancer Research :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Substitution | Effect on Activity |

|---|---|

| Bromo Group | Enhances antibacterial activity |

| Fluoro Group | Increases potency against cancer cells |

| Methoxy Group | Contributes to overall bioactivity |

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-bromo-2-fluorophenyl)-2-(2-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis involves multi-step coupling reactions, typically starting with halogenated aromatic precursors. Key parameters include:

- Temperature : Maintain 60–80°C during acetamide bond formation to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Use palladium catalysts for Suzuki-Miyaura couplings if introducing aryl-bromo groups .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity .

Q. How can structural integrity and purity of the compound be confirmed?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .

- IR : Verify carbonyl (C=O) stretching at ~1680–1720 cm and amide N–H bending at ~1550 cm .

- X-ray Crystallography : Resolve crystal structures using SHELX programs to confirm stereochemistry (e.g., SHELXL for refinement) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer : Critical properties include:

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 392.23 g/mol | Determines dosing in biological assays |

| Solubility | Soluble in DMSO, DMF, ethanol | Guides solvent choice for experiments |

| Stability | Stable at 4°C (dry, inert gas) | Informs storage protocols |

These values are derived from experimental characterizations of structurally analogous compounds .

Q. How can researchers design assays to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) with bacterial/fungal strains, measuring MIC (minimum inhibitory concentration) .

- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HCT-116), comparing IC values to control compounds .

- Enzyme Inhibition : Employ fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Case Example : If NMR suggests planar geometry but X-ray shows non-planar conformers, use DFT calculations (e.g., Gaussian 09) to model electronic environments and compare with experimental data .

- Validation : Cross-reference with dynamic NMR experiments at varying temperatures to assess conformational flexibility .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, adjust methoxy position) and compare bioactivity .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains), prioritizing residues with hydrogen-bonding potential (e.g., fluorophenyl interactions) .

Q. How can computational modeling predict degradation pathways under stress conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., amide bonds, bromine substituents) .

- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (GROMACS) to track degradation intermediates .

Q. What advanced techniques address low solubility in biological assays?

- Methodological Answer :

- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance aqueous solubility without altering bioactivity .

- Nanoformulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine vesicles) for controlled release in cell cultures .

Data Contradiction Analysis

- Example : Discrepancies in IC values across cell lines may arise from assay conditions (e.g., serum content, incubation time). Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.